Cas no 1628674-16-7 (1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride)

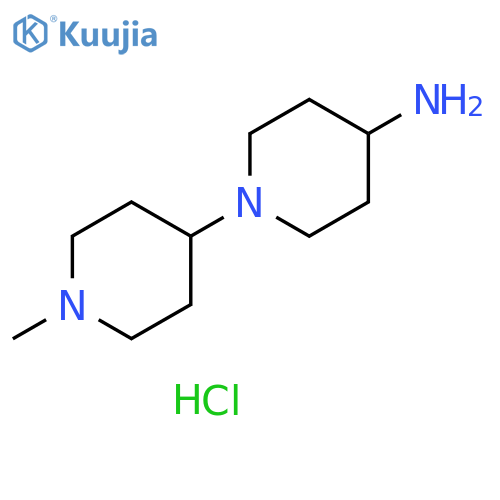

1628674-16-7 structure

商品名:1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride

CAS番号:1628674-16-7

MF:C11H24ClN3

メガワット:233.781361579895

CID:5151811

1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride 化学的及び物理的性質

名前と識別子

-

- [1,4'-Bipiperidin]-4-amine, 1'-methyl-, hydrochloride (1:)

- 1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride

-

- インチ: 1S/C11H23N3.ClH/c1-13-6-4-11(5-7-13)14-8-2-10(12)3-9-14;/h10-11H,2-9,12H2,1H3;1H

- InChIKey: SIKKDDFIVDSARN-UHFFFAOYSA-N

- ほほえんだ: CN1CCC(N2CCC(N)CC2)CC1.Cl

1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B592520-500mg |

1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride |

1628674-16-7 | 500mg |

$ 58.00 | 2023-04-18 | ||

| TRC | B592520-1g |

1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride |

1628674-16-7 | 1g |

$ 69.00 | 2023-04-18 | ||

| TRC | B592520-2.5g |

1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride |

1628674-16-7 | 2.5g |

$ 81.00 | 2023-04-18 |

1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Weitao Yan,Ruo Wang,Tesen Zhang,Hongtao Deng,Jian Chen,Wei Wu,Zhiqiang Weng Org. Biomol. Chem., 2018,16, 9440-9445

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

1628674-16-7 (1'-Methyl-1,4'-bipiperidin-4-amine Hydrochloride) 関連製品

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量